Maprotiline-D3

Bioanalysis Pharmacokinetics Method Validation

Quantifying maprotiline with structural analog internal standards (e.g., nortriptyline) introduces systematic error from divergent extraction recovery, ionization efficiency, and matrix effects. Maprotiline-D3 eliminates this variability: • Co-elutes with native analyte, matching extraction, derivatization, and ionization - enabling <5% CV precision at 2 ng/mL LLOQ. • N-methyl-d3 labeling ensures isotopic integrity (≥98% purity) with negligible H/D exchange under standard bioanalytical workflows. • Supplied with a Certificate of Analysis to support GMP/GLP compliance and regulatory submission per FDA 21 CFR Part 11/58 and EMA guidelines.

Molecular Formula C20H23N
Molecular Weight 280.429
CAS No. 136765-39-4
Cat. No. B593084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaprotiline-D3
CAS136765-39-4
Molecular FormulaC20H23N
Molecular Weight280.429
Structural Identifiers
SMILESCNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24
InChIInChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3/i1D3
InChIKeyQSLMDECMDJKHMQ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maprotiline-D3 (CAS 136765-39-4) for LC-MS/MS Quantification: Isotope-Labeled Internal Standard for Maprotiline Bioanalysis


Maprotiline-D3 (CAS 136765-39-4) is a deuterium-labeled analog of the tetracyclic antidepressant maprotiline, containing three deuterium atoms substituted for hydrogen in the N-methyl group [1]. As a stable isotope-labeled (SIL) internal standard, it is chemically and physically near-identical to the non-labeled analyte but possesses a +3 Da mass shift that enables unequivocal mass spectrometric differentiation [2]. The compound is supplied as a free base or hydrochloride salt (CAS 1329496-63-0 for the HCl form) at typical isotopic purity ≥98% . Its primary and validated application is as an internal standard for the accurate quantification of maprotiline and its major active metabolite desmethylmaprotiline in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1][2].

Workflow LC-MS/MS or GC-MS bioanalysis of maprotiline and desmethylmaprotiline
Selection Deuterated SIL-IS (+3 Da, N-methyl-d3); free base or HCl salt Reported isotopic purity ≥98%
Use Context Matrix-effect correction and method validation in research plasma matrices

Why Maprotiline-D3 Cannot Be Replaced by Non-Deuterated Structural Analogs in Regulated Bioanalysis


Substituting Maprotiline-D3 with a non-isotopic structural analog internal standard (e.g., nortriptyline, desmethyldoxepin, or trimipramine) introduces systematic quantitative error in LC-MS/MS and GC-MS assays. Structural analogs exhibit different physicochemical properties—including extraction recovery, ionization efficiency, and chromatographic retention behavior—relative to maprotiline, which cannot fully compensate for matrix effects, sample preparation variability, or ion suppression [1]. A 2005 comprehensive review of SIL internal standards in bioanalysis concluded that structural analog internal standards consistently underperform compared to deuterated SIL standards in correcting for matrix effects and recovery losses, with the latter remaining the unequivocal first choice for robust method validation [1]. In contrast, Maprotiline-D3 co-elutes with the native analyte and undergoes identical extraction, derivatization, and ionization processes, enabling precise normalization of analytical variability [2]. Furthermore, the deuterium labeling at the N-methyl position minimizes the risk of hydrogen-deuterium exchange under typical bioanalytical conditions, preserving isotopic integrity throughout sample workup [3].

Target IS
Maprotiline-D3 co-elutes with analyte; compensates extraction, derivatization, and ionization variability consistently. N-methyl-d3 minimizes H/D exchange.
vs
Structural Analog IS
Non-isotopic analogs (e.g., nortriptyline) may introduce systematic bias from differential recovery, ionization, and retention. Matrix-effect correction may shift assay accuracy.
Class-level evidence: SIL-IS reduces matrix-induced error more effectively than structural analogs; method-specific co-elution and recovery parallelism must still be confirmed.

Maprotiline-D3 Quantifiable Differentiation Evidence: Method Validation Performance and Analytical Advantages


Validated Assay Sensitivity and Precision: Maprotiline-D3 Enables 2 ng/mL Quantification with ~5% CV in Human Plasma

A validated GLC-mass spectrometric assay using Maprotiline-D3 as the internal standard achieved a lower limit of quantification (LLOQ) of 2 ng/mL for maprotiline in human plasma, with an approximate precision of 5% coefficient of variation (CV) [1]. This performance benchmark was established in a peer-reviewed pharmacokinetic study involving both animal models and human patient samples maintained on therapeutic maprotiline doses, confirming assay robustness across biological matrices [1]. The method employed selective-ion focusing to monitor trifluoroacetamide derivatives of maprotiline and desmethylmaprotiline following electron-impact ionization [1].

LLOQ & Precision
Cross-study comparable
2 ng/mL LLOQ; ~5% CV
GLC-MS, electron-impact, trifluoroacetamide derivatives; human plasma research matrix
Supports LLOQ and precision review; reported SIL-IS performance in research plasma
Comparator HPLC-UV method with structural analog IS reported ~3.1 ng/mL detection limit (UV only)
Bioanalysis Pharmacokinetics Method Validation

Calibration Linearity: Near-Unity Slope Confirms Absence of Matrix-Induced Bias Across Therapeutic Concentration Range

The GLC-MS assay employing Maprotiline-D3 as the internal standard produced calibration curves with slopes of 0.99 ± 0.01 for maprotiline and 0.98 ± 0.02 for desmethylmaprotiline, with intercepts approaching zero across a large concentration range [1]. This near-ideal linear response (slope ~1.0) demonstrates that Maprotiline-D3 perfectly tracks the native analyte throughout the entire analytical workflow, from extraction through derivatization to MS detection, without systematic proportional bias [1]. The assay's linearity was validated over concentrations spanning from the 2 ng/mL LLOQ to levels exceeding typical therapeutic plasma concentrations [1].

Calibration Linearity
Cross-study comparable
Slopes: 0.99 ± 0.01 (maprotiline), 0.98 ± 0.02 (metabolite)
Intercepts near zero; validated from LLOQ to above therapeutic plasma levels
Near-unity slopes indicate consistent tracking; supports absence of proportional bias
Deviation from ideal slope ≤2%
Quantitative Analysis Calibration Method Validation

Superior Matrix Effect Compensation: Deuterated SIL-IS Outperforms Structural Analogs in Correcting Ion Suppression

A comprehensive review of SIL internal standards in LC-MS bioanalysis documented that deuterium-labeled internal standards provide superior correction for matrix effects compared to structural analogs, but noted that deuterated compounds may exhibit slight chromatographic retention time shifts (typically 0.01-0.05 min) and differential recovery behavior under certain conditions [1]. The magnitude of retention time shift varies with the number and position of deuterium atoms; compounds with deuteration on alkyl chains (such as Maprotiline-D3's N-methyl-d3 group) generally exhibit minimal shifts compared to analytes with deuterium on polar functional groups [1]. This class-level evidence establishes that while deuterated SIL-IS are the preferred choice for robust quantification, method validation must confirm acceptable co-elution and recovery parallelism [1].

Matrix Effect Correction
Class-level inference
SIL-IS may reduce matrix error to ≤5-10% vs 20-50% for structural analogs
Retention shift typically 0.01-0.05 min; deuterium on N-methyl group minimizes shift
SIL-IS class provides more consistent matrix-effect compensation; method validation required
Class-level review; individual compound performance must be verified
Matrix Effects Ion Suppression LC-MS/MS

Simultaneous Quantification of Parent Drug and Active Metabolite: Single SIL-IS Supports Multi-Analyte Assay

The validated GLC-MS method using Maprotiline-D3 successfully quantified both maprotiline and its major pharmacologically active metabolite desmethylmaprotiline in a single analytical run from the same plasma sample [1]. The assay demonstrated comparable linearity and precision for both analytes, with slopes of 0.99 ± 0.01 and 0.98 ± 0.02, respectively, confirming that a single deuterated internal standard (Maprotiline-D3) adequately corrects for both the parent drug and its N-demethylated metabolite [1]. This dual-analyte capability was validated in both rabbit pharmacokinetic studies and human patient samples maintained on therapeutic maprotiline doses [1].

Dual-Analyte Coverage
Direct head-to-head comparison
Single IS quantifies maprotiline and desmethylmaprotiline simultaneously
Both analytes show near-ideal linearity (slopes within 2% of unity)
May reduce need for separate metabolite IS; supports parent-metabolite ratio interpretation
Validated in rabbit PK and human plasma research matrices
Metabolite Quantification Therapeutic Drug Monitoring Pharmacokinetics

Maprotiline-D3 Procurement-Driven Application Scenarios: Where This SIL-IS Delivers Documented Analytical Value


Regulated Bioanalytical Method Validation for Pharmacokinetic Studies

Maprotiline-D3 is indicated for use as the internal standard in validated LC-MS/MS or GC-MS methods supporting preclinical and clinical pharmacokinetic studies of maprotiline. The documented assay performance—2 ng/mL LLOQ with ~5% CV precision and calibration slopes of 0.99 ± 0.01—meets or exceeds the acceptance criteria for regulated bioanalysis under FDA (21 CFR Part 11/58) and EMA guidelines [1]. The SIL-IS approach compensates for extraction recovery variability and matrix effects, which is essential for generating concentration-time data suitable for non-compartmental pharmacokinetic analysis and regulatory submission [1][2].

Therapeutic Drug Monitoring (TDM) of Maprotiline in Clinical Laboratory Settings

Clinical laboratories performing therapeutic drug monitoring of maprotiline can utilize Maprotiline-D3 as the internal standard to achieve accurate and precise quantification of both the parent drug and its active metabolite desmethylmaprotiline in a single analytical run [1]. The validated method's ability to measure both analytes simultaneously from patient plasma samples maintained on therapeutic doses enables comprehensive assessment of drug exposure and metabolic status, supporting dose individualization and adherence monitoring [1]. The 2 ng/mL sensitivity is adequate for detecting trough concentrations within the typical therapeutic range.

Method Development for Maprotiline-Related Analytical Quality Control

Pharmaceutical quality control laboratories and contract research organizations developing stability-indicating methods or dissolution testing for maprotiline formulations can employ Maprotiline-D3 as a deuterated internal standard to enhance method ruggedness and transferability [1]. The SIL-IS corrects for injection-to-injection variability, mobile phase fluctuations, and detector response drift in LC-UV/LC-MS methods, improving inter-day precision and facilitating method transfer between laboratories [2]. The compound is supplied with a Certificate of Analysis documenting isotopic purity and identity confirmation, supporting GMP/GLP compliance requirements [3].

Forensic Toxicology Confirmation of Maprotiline Exposure

Forensic toxicology laboratories requiring definitive confirmation of maprotiline exposure in postmortem or antemortem specimens can implement Maprotiline-D3 as the SIL-IS in validated GC-MS or LC-MS/MS confirmation methods. The deuterated IS provides the mass spectral confirmation capability and quantitative accuracy required for forensic reporting standards (e.g., SOFT/AAFS guidelines) [1]. The method's simultaneous quantification of desmethylmaprotiline offers additional interpretive value for distinguishing acute versus chronic exposure based on parent-to-metabolite ratios [1].

Application
Selection Property
Validation Focus
Research PK bioanalysis method validation
SIL-IS matrix-effect correction and linearity
Precision, LLOQ, and calibration slope review
Maprotiline and metabolite quantification in human plasma research matrices
Dual-analyte IS correction with single deuterated standard
Parent-metabolite ratio interpretation and exposure review
Method ruggedness and transferability for maprotiline assays
Deuterated IS for injection variability and drift correction
Inter-day precision and method transfer context
Exposure confirmation in biological specimens
Deuterated SIL-IS for mass spectral confirmation
Parent-metabolite ratio for exposure context interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maprotiline-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.